2-(4-(Piperidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate
Description
The compound 2-(4-(Piperidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate features a piperidine-substituted thiophene core linked via an ethyl ester to a pyrimidine-5-carboxylate moiety. This structure combines aromatic heterocycles (thiophene and pyrimidine) with a piperidine ring, a common pharmacophore in medicinal chemistry. Piperidine, a six-membered amine ring, is frequently utilized in central nervous system (CNS)-targeting drugs due to its ability to modulate receptor binding and pharmacokinetic properties .
Properties
Molecular Formula |
C16H19N3O2S |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-(4-piperidin-1-ylthiophen-2-yl)ethyl pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H19N3O2S/c20-16(13-9-17-12-18-10-13)21-7-4-15-8-14(11-22-15)19-5-2-1-3-6-19/h8-12H,1-7H2 |
InChI Key |
MESHDMDVBWARKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CSC(=C2)CCOC(=O)C3=CN=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Piperidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the piperidine moiety. The pyrimidine ring is then constructed and linked to the thiophene-piperidine intermediate. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Piperidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiophene or piperidine rings.
Reduction: Reduction reactions can alter the functional groups attached to the rings.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the pyrimidine and thiophene rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions on the pyrimidine ring can introduce various functional groups .
Scientific Research Applications
Therapeutic Applications
-
Antiviral Activity
- Mechanism : This compound has been investigated for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which is crucial in the treatment of HIV. NNRTIs bind to the reverse transcriptase enzyme and prevent the conversion of viral RNA into DNA, thereby inhibiting viral replication .
- Case Study : In a study involving various pyrimidine derivatives, compounds similar to 2-(4-(Piperidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate demonstrated significant inhibitory effects on HIV reverse transcriptase activity, suggesting a promising avenue for further development in antiviral therapies .
-
Anticancer Properties
- Mechanism : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It may act through the modulation of signaling pathways involved in cell survival and death .
- Case Study : Research has shown that derivatives of this compound can significantly reduce tumor growth in vivo without major toxicity to normal tissues. For instance, studies on HepG2 liver cancer cells revealed an IC50 value indicating potent cytotoxicity, making it a candidate for liver cancer treatment .
-
Neuroprotective Effects
- Mechanism : The piperidine moiety is known for its neuroprotective properties, potentially offering benefits in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
- Case Study : In animal models of neurodegeneration, compounds with similar structures have been shown to improve cognitive function and reduce neuronal loss, highlighting their potential use in treating conditions like Alzheimer's disease .
Pharmacological Insights
The pharmacokinetics and bioavailability of 2-(4-(Piperidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate have been studied to optimize its therapeutic efficacy. Factors such as solubility, stability, and metabolic pathways are crucial for determining its clinical application.
Table 1: Summary of Pharmacological Properties
| Property | Value/Description |
|---|---|
| Solubility |
Mechanism of Action
The mechanism of action of 2-(4-(Piperidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their molecular properties, and reported activities based on available evidence:
Key Structural and Functional Differences :
Core Heterocycles: The target compound employs a thiophene ring, which is more lipophilic than the indole () or benzisoxazole () groups in analogs. This may enhance blood-brain barrier penetration compared to oxygen- or nitrogen-rich heterocycles .
Substituent Effects: The aminomethyl group in ’s compound increases polarity, likely improving aqueous solubility but reducing CNS bioavailability compared to the target compound’s lipophilic thiophene . Fluorine substituents in analogs enhance metabolic stability and binding affinity to hydrophobic enzyme pockets, a feature absent in the target compound .
Pharmacological Implications: Compounds with tetrahydropyridopyrimidinone scaffolds () exhibit larger fused-ring systems, which may restrict conformational flexibility but improve target specificity . Anti-inflammatory activity reported in analogs suggests that the piperidin-1-yl ethyl group paired with aromatic systems is a viable pharmacophore for such applications, though the target compound’s thiophene may alter potency .
Physicochemical and Pharmacokinetic Analysis
- Lipophilicity (LogP): The thiophene moiety in the target compound likely increases LogP compared to ’s aminomethyl analog, favoring passive diffusion across membranes.
- Synthetic Accessibility : The thiophene-piperidine linkage may require specialized coupling reactions (e.g., Suzuki-Miyaura), whereas ’s indole derivatives utilize simpler aldehyde condensations .
Biological Activity
2-(4-(Piperidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a piperidine moiety and a thiophene ring, which are known for their roles in various pharmacological applications. The following sections delve into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a pyrimidine ring, a carboxylate group, and substituents that enhance its biological activity.
The primary mechanism of action for this compound involves the inhibition of specific enzymes and pathways critical to cellular functions. Notably, compounds with similar structures have been shown to target:
- Poly (ADP-ribose) polymerase (PARP) : Inhibition of PARP leads to impaired DNA repair mechanisms, resulting in increased genomic instability and apoptosis in cancer cells.
- Antimicrobial Activity : The presence of the thiophene ring contributes to the compound's ability to disrupt bacterial cell membranes and inhibit growth through various mechanisms .
Anticancer Properties
Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Table 1: Anticancer Activity of Similar Compounds
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-methyl-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine | Breast Cancer | 15 | PARP inhibition |
| EF24 Analog | Lung Cancer | 10 | IKKb inhibition |
| Piperidine Derivative | Ovarian Cancer | 12 | Apoptosis induction |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 75 |
These results indicate that the compound could be a promising candidate for the development of new antibiotics.
Case Studies
- Antiviral Activity : A study focused on similar pyrimidine derivatives showed significant antiviral effects against HIV-1 by inhibiting reverse transcriptase . This suggests that this compound may also possess similar antiviral properties.
- Neuroprotective Effects : Recent research has indicated potential neuroprotective effects in models of Alzheimer's disease through acetylcholinesterase inhibition, pointing towards a broader therapeutic application for cognitive disorders .
Pharmacokinetics
Pharmacokinetic studies suggest that compounds within this class exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of piperidine enhances solubility and bioavailability, making it suitable for further drug development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-(Piperidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate, and what are their key intermediates?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Thiophene-Piperidine Core Formation : React 4-bromothiophene with piperidine under nucleophilic substitution conditions to yield 4-(piperidin-1-yl)thiophene.
Ethyl Linker Introduction : Use a Friedel-Crafts alkylation or Mitsunobu reaction to attach an ethyl group to the thiophene ring.
Pyrimidine Carboxylate Coupling : React the intermediate with pyrimidine-5-carboxylic acid chloride in the presence of a base (e.g., triethylamine) to form the ester bond.
- Key Intermediates : Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (analogous to CAS 720-01-4) is a structurally related intermediate that can guide reaction optimization .
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves the 3D structure, particularly for verifying piperidine-thiophene and pyrimidine-carboxylate conformations .
- Spectroscopic Analysis :
- NMR : H and C NMR identify proton environments (e.g., piperidine N–CH at δ ~2.5–3.5 ppm, thiophene protons at δ ~6.5–7.5 ppm) .
- HRMS : Validates molecular weight (e.g., CHNOS requires [M+H] = 326.1234).
Q. What analytical techniques are used to assess purity and stability?
- Methodological Answer :
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors impurities.
- TGA/DSC : Evaluates thermal stability (decomposition >200°C suggests suitability for high-temperature reactions).
- Recrystallization : Solvent systems like ethyl acetate/hexane optimize purity (>95% by HPLC) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing the pyrimidine-carboxylate moiety?
- Methodological Answer :
- Catalytic Screening : Test Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for pyrimidine ring formation, as seen in analogous ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate syntheses .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency between thiophene-ethyl intermediates and pyrimidine derivatives .
Q. What strategies resolve contradictory NMR data arising from conformational flexibility in the piperidine-thiophene core?
- Methodological Answer :
- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., piperidine ring puckering) by observing signal coalescence at elevated temperatures.
- DFT Calculations : Compare computed H chemical shifts (using Gaussian/B3LYP) with experimental data to assign ambiguous peaks .
Q. How does computational modeling predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target enzymes (e.g., kinases) using AutoDock Vina to identify binding poses.
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~2.8 suggests moderate blood-brain barrier permeability).
Q. What mechanistic insights explain unexpected by-products during esterification?
- Methodological Answer :
- LC-MS Tracking : Detect transient intermediates (e.g., acyloxycarbenium ions) to identify competing pathways.
- Isotopic Labeling : Use O-labeled ethanol to trace ester bond formation vs. hydrolysis side reactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Methodological Answer :
- Polymorph Screening : Recrystallize from diverse solvents (e.g., methanol vs. acetonitrile) to isolate stable crystalline forms.
- PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data .
Q. Why might biological assay results vary across studies, and how can this be mitigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
